2-(2-Formylphenoxy)hexanoic acid
Overview
Description
“2-(2-Formylphenoxy)hexanoic acid” is a chemical compound with the molecular formula C13H16O4 . It is used in the synthetic preparation of 7-Amino-4,5-dihydrobenzo [f] [1,4]oxazepin-3-ones . It has also been used to synthesize azomethine derivatives .
Synthesis Analysis
The synthesis of “2-(2-Formylphenoxy)hexanoic acid” and its derivatives has been described in several studies . The intramolecular cyclization of 2-(2-formylphenoxy)hexanoic acid (FPHA) to 2-butylbenzofuran under the Perkin reaction conditions has been investigated . The optimum values of acetic anhydride to FPHA molar ratio, reaction time, acetic acid to FPHA molar ratio have been determined .Molecular Structure Analysis
The molecular structure of “2-(2-Formylphenoxy)hexanoic acid” consists of a hexanoic acid chain and a formylphenoxy group . The molecular weight of the compound is 236.26400 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the acid-catalyzed cyclization of 2-phenoxyalkanals to 2-alkylbenzo[b]furans . The cyclization process was optimized to yield 2-butylbenzofuran and some benzene-ring-halogenated 2-alkylbenzofurans .Scientific Research Applications
Synthesis of 2-Alkylbenzofurans
The compound “2-(2-Formylphenoxy)hexanoic acid” (FPHA) has been used in the synthesis of 2-alkylbenzofurans . The intramolecular cyclization of FPHA to 2-butylbenzofuran under the Perkin reaction conditions has been investigated . The influence of important parameters on the 2-butylbenzofuran yield in relation to FPHA introduced has been described by regression equations .
Optimization of Cyclization Parameters
Research has been conducted to optimize the parameters of FPHA cyclization . The optimum values of acetic anhydride to FPHA molar ratio, reaction time, and acetic acid to FPHA molar ratio have been determined .
Production of Benzene-Ring-Halogenated 2-Alkylbenzofurans
FPHA has been used to produce benzene-ring-halogenated 2-alkylbenzofurans . These compounds have been obtained in moderate yields from corresponding 2-(2-formylphenoxy)alkanoic acids with the use of optimal conditions .
Investigation of Perkin Reaction Conditions
The Perkin reaction conditions for the intramolecular cyclization of FPHA to 2-butylbenzofuran have been investigated . This research contributes to the understanding of the reaction mechanism and the factors influencing the yield.
Development of Regression Equations
Regression equations in the form of a second-order polynomial have been developed to describe the influence of important parameters on the 2-butylbenzofuran yield in relation to FPHA introduced . This mathematical model can be used to predict the yield under different reaction conditions.
Contribution to Organic Chemistry Education
The research on FPHA contributes to organic chemistry education by providing a practical example of cyclization reactions, optimization of reaction parameters, and the synthesis of complex organic compounds .
Safety and Hazards
The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-formylphenoxy)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-7-12(13(15)16)17-11-8-5-4-6-10(11)9-14/h4-6,8-9,12H,2-3,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHZJSWSEINXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591561 | |
Record name | 2-(2-Formylphenoxy)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formylphenoxy)hexanoic acid | |
CAS RN |
138320-27-1 | |
Record name | 2-(2-Formylphenoxy)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper regarding 2-(2-Formylphenoxy)hexanoic acid?
A1: The research paper focuses on optimizing the cyclization of 2-(2-Formylphenoxy)hexanoic acid to synthesize 2-alkylbenzofurans []. This involves investigating the ideal reaction parameters to achieve the desired cyclization efficiently.
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